molecular formula C11H15NO4S B1585334 Ethyl 2-(4-methylphenylsulfonamido)acetate CAS No. 5465-67-8

Ethyl 2-(4-methylphenylsulfonamido)acetate

Cat. No. B1585334
CAS RN: 5465-67-8
M. Wt: 257.31 g/mol
InChI Key: WZLAJHNLDCWPGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-methylphenylsulfonamido)acetate is a chemical compound with the molecular formula C11H15NO4S . It is not intended for human or veterinary use and is used for research purposes.


Synthesis Analysis

The synthesis of Ethyl 2-(4-methylphenylsulfonamido)acetate involves the reaction of glycine ethyl ester hydrochloride with p-toluenesulfonyl chloride in the presence of triethylamine . The reaction is stirred at room temperature for 16 hours. After the reaction, the solution is filtered to remove solids, then washed with alkali, acid, and water, dried over anhydrous sodium sulfate, and filtered again .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-methylphenylsulfonamido)acetate is represented by the InChI code: 1S/C11H15NO4S/c1-3-16-11(13)8-12-17(14,15)10-6-4-9(2)5-7-10/h4-7,12H,3,8H2,1-2H3 .


Physical And Chemical Properties Analysis

Ethyl 2-(4-methylphenylsulfonamido)acetate is a white to yellow solid . It has a molecular weight of 257.31 g/mol . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Biotransformation and Drug Metabolism

A study demonstrated the use of microbial-based surrogate biocatalytic systems, specifically with Actinoplanes missouriensis, to produce mammalian metabolites of LY451395, a biaryl-bis-sulfonamide, for structural characterization by nuclear magnetic resonance (NMR) spectroscopy. This approach supports the full structure characterization of drug metabolites, contributing significantly to the understanding of drug metabolism and facilitating the monitoring and quantification of drug metabolites during clinical investigations (Zmijewski et al., 2006).

Synthesis of Novel Compounds

Research on the synthesis of arylsulfonamides through a multicomponent reaction involving an amine, an acetylenic compound, and an arylsulfonyl isocyanate has been reported. This innovative synthesis route opens avenues for creating novel arylsulfonamide compounds with potential applications in various chemical and pharmaceutical industries (Alizadeh & Rezvanian, 2008).

COX-2 Inhibition for Therapeutic Applications

A series of methylsulfonyl, sulfamoyl acetamides, and ethyl acetates were synthesized and evaluated for their selectivity and inhibition potency against the cyclooxygenase-2 (COX-2) enzyme. Certain compounds demonstrated promising in vitro and in vivo analgesic activities, indicating the potential of ethyl 2-(4-methylphenylsulfonamido)acetate derivatives for therapeutic applications (Consalvi et al., 2015).

Environmental and Biological Evaluation

Studies have also focused on the environmental persistence and biological activities of sulfonamide-derived esters. These compounds were evaluated for their antimicrobial, antiradical, and enzyme inhibition properties, showing significant biological activity and potential for various applications, including as bioactive agents in agricultural and pharmaceutical sectors (Danish et al., 2019).

Analytical Method Development

Research on developing new methods for the determination of sulfone fungicides in agricultural samples highlights the analytical applications of ethyl acetate derivatives. A method for determining 2-(4-fluorophenyl)-5-methylsulfonyl-1,3,4-oxadiazole in tomato and soil samples by ultra-performance liquid chromatography (UPLC) was validated, demonstrating the importance of these compounds in developing sensitive and reliable analytical techniques for environmental monitoring (Linghu et al., 2015).

Safety And Hazards

Ethyl 2-(4-methylphenylsulfonamido)acetate is labeled with the signal word “Warning” and the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 2-[(4-methylphenyl)sulfonylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-3-16-11(13)8-12-17(14,15)10-6-4-9(2)5-7-10/h4-7,12H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLAJHNLDCWPGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNS(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90969930
Record name Ethyl N-(4-methylbenzene-1-sulfonyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90969930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-methylphenylsulfonamido)acetate

CAS RN

5465-67-8
Record name N-[(4-Methylphenyl)sulfonyl]glycine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5465-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5465-67-8
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25824
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl N-(4-methylbenzene-1-sulfonyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90969930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Tosyl chloride (14.75 g, 77.37 mmol) was added to a stirring mixture of glycine ethyl ester hydrochloride (9.0 g, 64.48 mmol) and pyridine (11.45 mL, 141.85 mmol) in 100 mL of dichloromethane. After stirring overnight, the mixture was washed with water and dilute NaOH. The combined organics were dried with Na2SO4, filtered, evaporated under reduced pressure to give 16.0 g (96%) of 81, which was used without purification in the next reaction. 1H-NMR (400 MHz, CDCl3): δ 1.18 (t, 3H), 2.42 (s, 3H), 3.76 (d, 2H), 4.08 (q, 2H), 5.22 (m, 1H), 7.30 (d, 2H), 7.75 (d, 2H) ppm. 13C-NMR (100 MHz, CDCl3): δ 13.99, 21.55, 44.19, 61.89, 127.28, 129.76, 136.20, 143.81, 168.87 ppm. □ DEPT (100 MHz, CDCl3): CH3 carbons: 13.99, 21.55; CH2 carbons: 44.19, 61.89; CH carbons: 127.28, 129.76 ppm. LC/MS: 95%, m/z=257.
Quantity
14.75 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
11.45 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GR Heintzelman, IR Meigh, YR Mahajan… - Organic …, 2004 - Wiley Online Library
In comparison to all carbon [4 + 2] cycloadditions , Diesl‐Alder reactions are still in their infancy. The last four decades, however, have seen intensive research in this area. The results if …
Number of citations: 85 onlinelibrary.wiley.com

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